3-Amino-2-hydroxy-6-phenylpyridine
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Overview
Description
3-Amino-2-hydroxy-6-phenylpyridine is an organic compound with the molecular formula C11H10N2O It belongs to the class of pyridine derivatives, which are known for their diverse chemical and biological properties This compound features a pyridine ring substituted with an amino group at position 3, a hydroxyl group at position 2, and a phenyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxy-6-phenylpyridine typically involves multi-step organic reactions. One common method starts with the preparation of 2-hydroxy-6-phenylpyridine, which is then subjected to nitration to introduce a nitro group at position 3. The nitro group is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-hydroxy-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Substitution: Aldehydes, ketones, acids.
Major Products Formed:
- Oxidation of the hydroxyl group forms 2-oxo-6-phenylpyridine.
- Reduction of the nitro group forms this compound.
- Substitution reactions yield various Schiff bases and other derivatives .
Scientific Research Applications
3-Amino-2-hydroxy-6-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents with anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-6-phenylpyridine involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to specific targets. These interactions can modulate enzymatic activities, receptor functions, and signal transduction pathways .
Comparison with Similar Compounds
2-Amino-3-hydroxypyridine: Similar structure but lacks the phenyl group, resulting in different chemical and biological properties.
3-Amino-6-methyl-4-phenylpyridine-2(1H)-one: Contains a methyl group and a carbonyl group, leading to distinct reactivity and applications.
Uniqueness: 3-Amino-2-hydroxy-6-phenylpyridine is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with a phenyl group at position 6. This combination of functional groups imparts specific chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-amino-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c12-9-6-7-10(13-11(9)14)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14) |
InChI Key |
MRUHRZDRXOQKDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)N2)N |
Origin of Product |
United States |
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